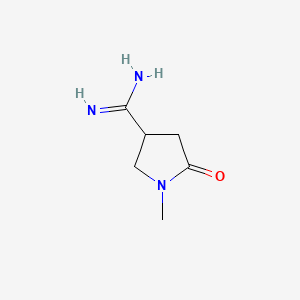
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 3-bromo-5-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:
- Ethyl 2-cyano-3-phenylpropanoate
- Ethyl 2-cyano-3-(4-chlorophenyl)propanoate
- Ethyl 2-cyano-3-(4-bromophenyl)propanoate
Uniqueness
The presence of both bromo and chloro substituents on the phenyl ring makes this compound unique
Propriétés
Formule moléculaire |
C11H9BrClNO2 |
|---|---|
Poids moléculaire |
302.55 g/mol |
Nom IUPAC |
ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
Clé InChI |
HRKHRNRVYYGUBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)

![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)




